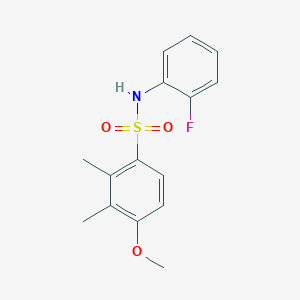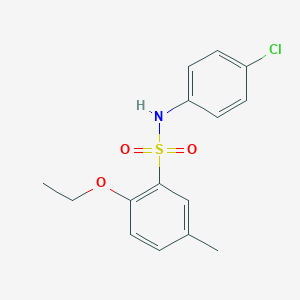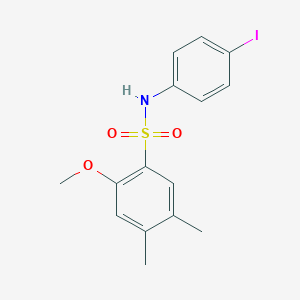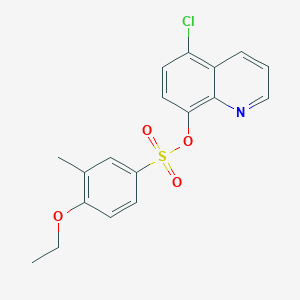
2,5-dimethyl-4-propoxy-N-(3-pyridinyl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,5-dimethyl-4-propoxy-N-(3-pyridinyl)benzenesulfonamide, also known as TAK-659, is a small molecule inhibitor that targets the spleen tyrosine kinase (SYK) pathway. SYK is a non-receptor tyrosine kinase that plays a crucial role in B-cell receptor signaling, which is essential for the survival and proliferation of B-cells. Therefore, SYK inhibitors have emerged as a promising therapeutic strategy for the treatment of B-cell malignancies and autoimmune diseases.
Mécanisme D'action
2,5-dimethyl-4-propoxy-N-(3-pyridinyl)benzenesulfonamide inhibits SYK by binding to its ATP-binding site, thereby blocking downstream signaling pathways that are essential for B-cell survival and proliferation. Specifically, 2,5-dimethyl-4-propoxy-N-(3-pyridinyl)benzenesulfonamide inhibits the phosphorylation of B-cell linker protein (BLNK) and downstream effectors such as phospholipase Cγ2 (PLCγ2) and Bruton's tyrosine kinase (BTK).
Biochemical and Physiological Effects:
2,5-dimethyl-4-propoxy-N-(3-pyridinyl)benzenesulfonamide has been shown to induce apoptosis in B-cells, both in vitro and in vivo. It also inhibits the proliferation and survival of B-cells by blocking B-cell receptor signaling. In addition, 2,5-dimethyl-4-propoxy-N-(3-pyridinyl)benzenesulfonamide has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), which are implicated in the pathogenesis of autoimmune diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of 2,5-dimethyl-4-propoxy-N-(3-pyridinyl)benzenesulfonamide is its potency and selectivity for SYK, which makes it a useful tool for studying the role of SYK in B-cell signaling and function. However, one limitation is that 2,5-dimethyl-4-propoxy-N-(3-pyridinyl)benzenesulfonamide may not fully recapitulate the effects of genetic knockout or knockdown of SYK, which may have additional or compensatory effects on downstream signaling pathways.
Orientations Futures
There are several future directions for the development and application of SYK inhibitors such as 2,5-dimethyl-4-propoxy-N-(3-pyridinyl)benzenesulfonamide. One area of interest is the combination of SYK inhibitors with other targeted therapies, such as BTK inhibitors or immune checkpoint inhibitors, to improve their efficacy and reduce the risk of resistance. Another area of interest is the use of SYK inhibitors in autoimmune diseases, such as rheumatoid arthritis and lupus, which are characterized by dysregulated B-cell function and cytokine production. Finally, the development of more potent and selective SYK inhibitors may lead to improved therapeutic outcomes and reduced toxicity.
Méthodes De Synthèse
The synthesis of 2,5-dimethyl-4-propoxy-N-(3-pyridinyl)benzenesulfonamide involves several steps, starting with the reaction of 4-chloro-2,5-dimethylbenzenesulfonamide with sodium methoxide to form the corresponding methoxy derivative. This intermediate is then reacted with 3-pyridinecarboxaldehyde in the presence of a palladium catalyst to form the desired product. The final step involves the introduction of a propoxy group using propyl bromide and potassium carbonate.
Applications De Recherche Scientifique
2,5-dimethyl-4-propoxy-N-(3-pyridinyl)benzenesulfonamide has been extensively studied in preclinical models of B-cell malignancies, such as chronic lymphocytic leukemia (CLL), diffuse large B-cell lymphoma (DLBCL), and mantle cell lymphoma (MCL). In these studies, 2,5-dimethyl-4-propoxy-N-(3-pyridinyl)benzenesulfonamide demonstrated potent anti-tumor activity, both as a single agent and in combination with other therapies. 2,5-dimethyl-4-propoxy-N-(3-pyridinyl)benzenesulfonamide was also shown to inhibit B-cell receptor signaling and induce apoptosis in B-cells.
Propriétés
Nom du produit |
2,5-dimethyl-4-propoxy-N-(3-pyridinyl)benzenesulfonamide |
|---|---|
Formule moléculaire |
C16H20N2O3S |
Poids moléculaire |
320.4 g/mol |
Nom IUPAC |
2,5-dimethyl-4-propoxy-N-pyridin-3-ylbenzenesulfonamide |
InChI |
InChI=1S/C16H20N2O3S/c1-4-8-21-15-9-13(3)16(10-12(15)2)22(19,20)18-14-6-5-7-17-11-14/h5-7,9-11,18H,4,8H2,1-3H3 |
Clé InChI |
HBDVURGDTBQSDZ-UHFFFAOYSA-N |
SMILES |
CCCOC1=C(C=C(C(=C1)C)S(=O)(=O)NC2=CN=CC=C2)C |
SMILES canonique |
CCCOC1=C(C=C(C(=C1)C)S(=O)(=O)NC2=CN=CC=C2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![Ethyl 1-[(5-bromo-2-ethoxyphenyl)sulfonyl]-3-piperidinecarboxylate](/img/structure/B288393.png)
![Ethyl 1-[(4-bromo-3-methoxyphenyl)sulfonyl]-3-piperidinecarboxylate](/img/structure/B288394.png)


![2,5-Dichloro-4-[(4-ethyl-1-piperazinyl)sulfonyl]phenyl ethyl ether](/img/structure/B288444.png)




